molecular formula C29H48O B15142901 Dihydro FF-MAS-d6

Dihydro FF-MAS-d6

Cat. No.: B15142901
M. Wt: 418.7 g/mol
InChI Key: OGQJUYXFIOFTMA-NNUIBIGGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro FF-MAS-d6 involves the incorporation of deuterium into the dihydro FF-MAS molecule. This process typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound is carried out under controlled conditions to maintain high purity and yield. The compound is usually synthesized in specialized facilities equipped to handle deuterated compounds and ensure their stability during production and storage .

Chemical Reactions Analysis

Types of Reactions

Dihydro FF-MAS-d6 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxysterols and modified sterol intermediates, which can have different biological activities and properties .

Scientific Research Applications

Dihydro FF-MAS-d6 has several scientific research applications, including:

Mechanism of Action

Dihydro FF-MAS-d6 exerts its effects by acting as an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It influences the production of cholesterol and other sterols, which play crucial roles in cellular membrane structure, signaling, and metabolism. The molecular targets and pathways involved include various enzymes and receptors associated with sterol metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the incorporation of deuterium atoms, which can alter its pharmacokinetic and metabolic profiles. This makes it particularly useful in research and drug development, as deuterated compounds often exhibit improved stability and reduced metabolic degradation .

Properties

Molecular Formula

C29H48O

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h13,19-20,22,25-26,30H,8-12,14-18H2,1-7H3/t20-,22-,25+,26+,28-,29-/m1/s1/i4D3,5D3

InChI Key

OGQJUYXFIOFTMA-NNUIBIGGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4(C3=CC[C@@H]4[C@H](C)CCCC(C)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCCC(C)C1CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

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